molecular formula C15H17BrN4 B6472748 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine CAS No. 2640836-03-7

4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B6472748
CAS No.: 2640836-03-7
M. Wt: 333.23 g/mol
InChI Key: KDFZZUKTDGFUGD-UHFFFAOYSA-N
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Description

4-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic organic compound featuring a pyrimidine core linked to a piperazine ring substituted with a 4-bromobenzyl group. Its molecular formula is C₁₅H₁₆BrN₅, with a molecular weight of 354.23 g/mol.

Properties

IUPAC Name

4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4/c16-14-3-1-13(2-4-14)11-19-7-9-20(10-8-19)15-5-6-17-12-18-15/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFZZUKTDGFUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Research Findings and Challenges

Positional Isomerism : Para-substituted bromine (target compound) optimizes target binding due to minimal steric hindrance, whereas meta/ortho isomers may reduce efficacy .

Core Modifications : Pyrimidine derivatives with methoxy or pyrrolidine groups exhibit superior pharmacokinetics compared to unsubstituted analogs .

Knowledge Gaps: Limited in vivo data on the target compound necessitate extrapolation from structurally related molecules.

Biological Activity

Anticancer Activity

4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine has demonstrated notable anticancer properties in vitro. Studies have shown that this compound exhibits moderate to significant antiproliferative effects against various cancer cell lines.

Cancer Cell LineIC50 (μM)
CXF HT-29 (Colon)92.4
OVXF 899 (Ovarian)2.76
PXF 1752 (Pleural)9.27
RXF 486 (Renal)1.143

The compound shows particular promise against renal cancer cells, with an IC50 value of 1.143 μM, indicating high selectivity and potency.

Neuroprotective Effects

Research suggests that compounds structurally similar to 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine may possess neuroprotective properties. These effects are attributed to their ability to reduce the expression of endoplasmic reticulum (ER) chaperone BiP and the apoptosis marker cleaved caspase-3 in human neuronal cells.

Receptor Binding Studies

The unique structure of 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine makes it a candidate for receptor binding studies. Its piperazine ring and pyrimidine moiety are common features in compounds that interact with various neuroreceptors. However, specific binding affinities and target receptors for this compound have not been fully elucidated and require additional research.

Metabolic Influence

Preliminary studies suggest that compounds similar to 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine may influence cellular metabolism, particularly in relation to pyrimidine synthesis and catabolism pathways . This metabolic impact could have far-reaching implications for its biological activity and potential therapeutic applications.

Future Research Directions

While the current data on 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidine is promising, several areas require further investigation:

  • Detailed mechanism of action studies, particularly for its anticancer effects.
  • In vivo studies to confirm the observed in vitro activities.
  • Structure-activity relationship (SAR) studies to optimize its biological properties.
  • Exploration of its potential in combination therapies, especially in cancer treatment.
  • Investigation of its pharmacokinetic and pharmacodynamic properties.

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